Einecs 304-201-7

Beschreibung

Historical Context and Evolution of Research on DMI

The journey of 1,3-Dimethyl-2-imidazolidinone (DMI) in the realm of chemical research began in the mid-20th century. In 1940, DuPont filed a patent for the use of several polar organic solvents, including DMI, for acetylene (B1199291) storage. wikipedia.org This was followed by another DuPont patent in 1944 detailing a synthesis method for the compound, then referred to as s-dimethylethyleneurea. wikipedia.org Shortly after, William Boon of Imperial Chemical Industries published an alternative synthesis method for what he termed 1:3-dimethyliminazolid-2-one. wikipedia.org

However, it was not until the 1960s that DMI garnered more focused scientific attention. wikipedia.org Its adoption as a solvent began in earnest in the 1970s, marking the start of its integration into various chemical processes. wikipedia.org A significant driver for its increased use was its potential as a safer substitute for the carcinogenic solvent hexamethylphosphoramide (B148902) (HMPA). sigmaaldrich.comhaihangindustry.comresearchgate.net The physical properties of DMI, being similar to HMPA and another related solvent, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), but with a lower toxicological risk profile, made it an attractive alternative. researchgate.net

Significance of DMI as a Versatile Chemical Entity in Contemporary Research

DMI's prominence in modern research stems from its exceptional characteristics as a high-boiling, polar aprotic solvent. chemicalbook.commitsuichemicals.com It possesses a high dielectric constant and dipole moment, which contribute to its excellent solvating power for a wide array of both inorganic and organic compounds. haihangindustry.commitsuichemicals.com This high solubility capacity makes it a valuable medium for a diverse range of chemical reactions. solubilityofthings.com

Key properties of DMI that underscore its significance include:

High Thermal and Chemical Stability: DMI is stable in the presence of acids and alkalis, even at elevated temperatures, and has a high boiling point. haihangindustry.commitsuichemicals.com

Excellent Solvating Ability: It can effectively dissolve various substances, including many polymers. wikipedia.orghaihangindustry.com

Catalytic Action: As an aprotic polar solvent, DMI can catalyze reactions, particularly anion nucleophilic reactions, by solvating cations. haihangindustry.com This often leads to increased reaction yields and better control over side reactions. haihangindustry.com

These attributes have led to DMI's use in numerous applications, such as in the synthesis of pharmaceuticals, agrochemicals, polymers, and in the electronics industry. mitsuichemicals.comchemimpex.comarchivemarketresearch.com

Table 1: Physical and Chemical Properties of DMI

| Property | Value |

|---|---|

| EINECS Number | 304-201-7 |

| CAS Number | 80-73-9 chemimpex.com |

| Molecular Formula | C5H10N2O chemimpex.com |

| Molecular Weight | 114.15 g/mol chemimpex.com |

| Appearance | Colorless, transparent liquid mitsuichemicals.comchemimpex.com |

| Boiling Point | 222 °C chemicalbook.commitsuichemicals.com |

| Melting Point | 8 °C merckmillipore.com |

| Density | 1.056 g/cm³ at 20 °C merckmillipore.com |

| Flash Point | 104 °C (closed cup) sigmaaldrich.comchemicalbook.com |

| Solubility | Soluble in water, DMF, and THF researchgate.net |

Overview of Key Academic Research Trajectories for DMI

Academic research into DMI has followed several key trajectories, primarily focusing on its application as a reaction solvent and its role in materials science.

As a Reaction Solvent: A significant body of research explores DMI's utility as a solvent in various organic transformations. It has been shown to be particularly effective in promoting nucleophilic substitution reactions, such as the synthesis of phenyl ether derivatives and amino compounds. haihangindustry.com For instance, research has demonstrated that DMI can accelerate the rate of monoalkylation of γ-butyrolactone while minimizing the formation of dialkylation byproducts. sigmaaldrich.comresearchgate.netchemicalbook.com It has also been used as a solvent in the synthesis of 1,2-bis(trimethylsilyl)benzene (B95815) and in the α-regioselective prenylation of imines. sigmaaldrich.comsigmaaldrich.com Furthermore, studies have investigated the use of DMI as a solvent for the conversion of CO2 into lower alcohols through homogeneous catalytic hydrogenation. sigmaaldrich.comchemicalbook.com

In Polymer Chemistry: DMI plays a crucial role in the synthesis and processing of various polymers. haihangindustry.com It is used in the production of heat-resistant thermoplastics, such as polyamide and polyimide resins, where it accelerates the formation of amide and imine groups to yield high molecular weight polymers. haihangindustry.com The resulting polymer solutions are suitable for spinning into high-temperature resistant fibers. haihangindustry.com In the production of polyphenylene sulfide (B99878) (PPS) resin, the use of DMI can lead to electronic materials with very low levels of organic impurities. haihangindustry.com Research has also explored its use as both a solvent and a ligand in the photocatalyzed iron-based atom transfer radical polymerization (ATRP) of methyl methacrylate (B99206). merckmillipore.com

In "Green" Chemistry and Sustainable Processes: More recently, research has focused on the "greener" aspects of DMI. Derived from renewable resources, it is considered a more sustainable alternative to traditional dipolar aprotic solvents like NMP and DMF. sigmaaldrich.com Its biodegradability and non-toxic nature are significant advantages. sigmaaldrich.com Research has demonstrated its successful application as a bio-derived solvent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions, which are fundamental in synthetic organic chemistry. scispace.comthieme-connect.com Additionally, its use in the preparation of sustainable ultrafiltration and microfiltration membranes has been investigated. acs.org

In Materials Science and Electronics: DMI's properties make it suitable for applications in advanced materials. It has been used as an additive in the fabrication of perovskite solar cells, improving the quality of the perovskite films. merckmillipore.comosti.gov In the electronics industry, its high polarity and thermal stability make it an effective solvent for stripping photoresist residues in semiconductor manufacturing without damaging delicate circuitry. pmarketresearch.com

Table 2: Key Research Applications of DMI

| Research Area | Specific Application | Key Findings |

|---|---|---|

| Organic Synthesis | Alkylation of γ-butyrolactone | Acts as a promoter, minimizing dialkylation byproducts. sigmaaldrich.comchemicalbook.com |

| Organic Synthesis | Palladium-catalyzed cross-coupling reactions | Viable green alternative to traditional hazardous solvents. scispace.comthieme-connect.com |

| Polymer Chemistry | Synthesis of polyamide and polyimide resins | Accelerates formation of amide and imine groups, leading to high molecular weight polymers. haihangindustry.com |

| Polymer Chemistry | Photocatalyzed iron-based ATRP | Acts as both a solvent and a ligand. merckmillipore.com |

| Materials Science | Perovskite solar cells | Improves the quality of perovskite films as an additive. merckmillipore.comosti.gov |

| Electronics | Semiconductor fabrication | Effective for stripping photoresist residues. pmarketresearch.com |

| Green Chemistry | Sustainable membrane preparation | Used as a green solvent for ultrafiltration and microfiltration membranes. acs.org |

Eigenschaften

CAS-Nummer |

94247-24-2 |

|---|---|

Molekularformel |

C26H57N3O5S |

Molekulargewicht |

523.8 g/mol |

IUPAC-Name |

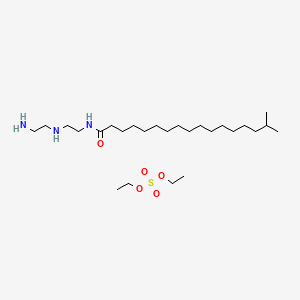

N-[2-(2-aminoethylamino)ethyl]-16-methylheptadecanamide;diethyl sulfate |

InChI |

InChI=1S/C22H47N3O.C4H10O4S/c1-21(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-22(26)25-20-19-24-18-17-23;1-3-7-9(5,6)8-4-2/h21,24H,3-20,23H2,1-2H3,(H,25,26);3-4H2,1-2H3 |

InChI-Schlüssel |

SITMRHBJWHMELX-UHFFFAOYSA-N |

Kanonische SMILES |

CCOS(=O)(=O)OCC.CC(C)CCCCCCCCCCCCCCC(=O)NCCNCCN |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Mechanistic Studies of 1,3 Dimethylimidazolidin 2 One

Elucidation of Primary Synthesis Pathways for DMI

1,3-Dimethylimidazolidin-2-one (DMI), a versatile aprotic polar solvent, is synthesized through several key chemical pathways. wikipedia.org These routes primarily involve the reaction of N,N'-dimethylethylenediamine with a carbonyl source, the methylation of an existing imidazolidinone ring, or the development of more environmentally benign processes. google.comthieme-connect.com The choice of synthetic strategy often depends on factors such as raw material availability, desired product purity, and industrial-scale feasibility.

Investigation of Urea-Based Synthesis Routes for DMI

Density Functional Theory (DFT) Analyses of Nucleophilic Cyclization Mechanisms in DMI Synthesis

Theoretical investigations using Density Functional Theory (DFT) have provided significant insights into the reaction mechanism of DMI synthesis from urea (B33335) and DMEDA. researchgate.networldscientific.com These computational studies elucidate the energetics and molecular interactions throughout the reaction pathway. researchgate.netacs.org The nucleophilic cyclization proceeds through a two-step ammonia (B1221849) removal process. researchgate.net Initially, one amine group of DMEDA attacks the carbonyl carbon of urea, leading to the formation of an intermediate, CH₃NHC₂H₄N(CH₃)CONH₂, and the elimination of one ammonia molecule. researchgate.netnih.gov Subsequently, the second amine group of the intermediate attacks the carbonyl carbon, resulting in ring closure and the elimination of a second ammonia molecule to yield DMI. researchgate.net

DFT calculations have revealed that in the absence of a catalyst or solvent, the activation barriers for both ammonia removal steps are considerably high, approximately 50 kcal/mol, making the uncatalyzed reaction kinetically unfavorable. researchgate.netnih.gov These high energy barriers are attributed to the difficulty of direct proton migration from the nitrogen atoms of the diamine to the urea molecule due to spatial constraints. researchgate.net

Role of Water as a Solvent and Catalyst in Urea Method Mechanisms

Furthermore, computational studies have shown that potential side reactions involving the intermediate are less likely to occur in the presence of water due to higher activation barriers, which can be attributed to steric hindrance. nih.gov This selective catalysis by water enhances the yield and purity of the desired DMI product. nih.gov

Exploration of Phosgene-Based Synthesis Methods for DMI

An alternative and historically significant route to DMI involves the reaction of N,N'-dimethylethylenediamine with phosgene (B1210022). wikipedia.orggoogle.com This method is effective in producing DMI with high yields. The reaction is typically conducted in the presence of a substantial amount of water and a dehydrochlorinating agent to neutralize the hydrogen chloride gas generated as a byproduct. google.com

To optimize the yield, the reaction is often carried out in an aqueous medium while carefully controlling the pH between 3.0 and 10.0 through the addition of a dehydrochlorinating agent. google.com The amount of phosgene used is generally in a stoichiometric excess, typically 1.1 to 1.5 times the amount of the diamine, to ensure complete conversion. google.com While effective, the high toxicity of phosgene is a significant drawback of this method, necessitating stringent safety precautions and limiting its use in some contexts. google.comdiva-portal.org

Research into Imidazolidinone Methylation Approaches for DMI

DMI can also be synthesized by the methylation of 2-imidazolidinone. google.com This approach involves the introduction of two methyl groups onto the nitrogen atoms of the 2-imidazolidinone ring. Various methylating agents can be employed for this purpose, including dimethyl sulfate (B86663) and methyl bromide. google.com However, the toxicity and cost of these reagents can be a concern for large-scale industrial production. google.com

An alternative methylation strategy utilizes formaldehyde (B43269) and a reducing agent, such as formic acid or hydrogen gas. google.comgoogle.com This reductive amination process provides a more industrially viable route. For instance, 2-imidazolidinone can be reacted with an aqueous solution of formaldehyde and formic acid to produce DMI. google.com Another variation involves the use of hydrogen gas as the reducing agent in the presence of a catalyst, such as palladium on carbon, often supported on materials like montmorillonite (B579905). google.com

Development of Novel and Green Synthetic Protocols for DMI

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis, including that of DMI. thieme-connect.comnih.gov These "green" approaches aim to reduce waste, use safer solvents, and improve energy efficiency. nih.govrsc.org

One such novel method involves the selenium-catalyzed carbonylation of N,N'-dimethylethylenediamine using carbon monoxide and oxygen. thieme-connect.comresearchgate.net This solvent-free process operates under ambient pressure and at room temperature, offering a high yield of DMI (up to 74%) with the potential for catalyst recycling. thieme-connect.comresearchgate.net Another green approach utilizes a one-pot, three-component reaction in water as the solvent under catalyst-free conditions, which aligns with the principles of green chemistry by minimizing the use of hazardous organic solvents. nih.govrsc.org Furthermore, research into the use of CO₂ as a carbonyl source for DMI synthesis is an active area of investigation, with some methods employing catalytic systems like titanium complexes in the presence of a stable solvent like DMI itself. researchgate.netnih.gov

Interactive Data Table: Comparison of DMI Synthesis Methods

| Synthesis Route | Key Reactants | Catalyst/Reagent | Solvent | Key Advantages | Key Disadvantages |

| Urea-Based | N,N'-Dimethylethylenediamine, Urea | Water | Water | Economical, Readily available reactants | Requires high temperatures, Potential for side reactions |

| Phosgene-Based | N,N'-Dimethylethylenediamine, Phosgene | Dehydrochlorinating agent | Water | High yield | High toxicity of phosgene |

| Imidazolidinone Methylation | 2-Imidazolidinone, Formaldehyde, Formic Acid/H₂ | Palladium on Carbon (for H₂) | - | Industrially viable | Use of potentially hazardous reagents |

| Green Synthesis (Selenium-Catalyzed) | N,N'-Dimethylethylenediamine, CO, O₂ | Selenium | Solvent-free | Mild conditions, High yield | Catalyst separation can be difficult |

| Green Synthesis (Aqueous, Multi-component) | Diamines, Ninhydrin, Malononitrile | None | Water | Environmentally friendly, Simple workup | Specific to certain derivatives |

Mechanistic Investigations of DMI Formation and Reaction Dynamics

1,3-Dimethylimidazolidin-2-one is a cyclic urea that serves as a high-boiling point, polar aprotic solvent. wikipedia.org Its synthesis and the synthesis of its derivatives are subjects of detailed mechanistic studies aimed at understanding reaction kinetics, optimizing production, and controlling the stereochemical outcomes.

Computational Chemistry Approaches to Reaction Kinetics and Intermediates in DMI Synthesis

Computational chemistry, particularly density functional theory (DFT), has provided significant insights into the synthesis of DMI. Studies have focused on the urea method, a common route for DMI production. nih.gov

A first-principles DFT investigation has been conducted to understand the fundamental reaction mechanism of synthesizing DMI from N,N'-dimethylethylenediamine (DMEDA) and urea. nih.gov The study reveals that the reaction proceeds through a nucleophilic cyclization involving two key ammonia removal steps. Initially, a -NH group from DMEDA attacks the carbonyl carbon of urea, leading to the elimination of an ammonia molecule and the formation of an intermediate, CH₃NHC₂H₄N(CH₃)CONH₂ (IMI). This intermediate subsequently undergoes an intramolecular cyclization, eliminating a second ammonia molecule to form the DMI ring. nih.gov

A critical finding from these computational studies is the role of water as both a solvent and a catalyst. nih.gov Without water, the activation barriers for the two ammonia removal steps are calculated to be quite high, approximately 50 kcal/mol. However, when water is included in the computational model, it acts as a proton exchange bridge. This water bridge facilitates the transfer of protons from the nitrogen atoms of the diamine to the urea, a process that is spatially difficult to occur directly. This catalytic action by water significantly lowers the activation barriers to around 30 kcal/mol, thereby enhancing the reaction kinetics. nih.gov

The computational models also explored potential side reactions of the IMI intermediate. Even when catalyzed by water, these side reactions were found to have higher activation barriers compared to the desired cyclization, primarily due to steric hindrance effects. This suggests that under the right conditions, the synthesis can proceed with high selectivity towards DMI. nih.gov These computational understandings are pivotal for developing more efficient synthetic routes for DMI and its derivatives. nih.gov

Table 1: Calculated Activation Barriers in DMI Synthesis (Urea Method)

| Reaction Step | Condition | Activation Barrier (kcal/mol) |

|---|---|---|

| First Ammonia Removal | Without Water | ~50 |

| Second Ammonia Removal | Without Water | ~50 |

| First Ammonia Removal | With Water Catalyst | ~30 |

| Second Ammonia Removal | With Water Catalyst | ~30 |

Data sourced from a first-principles density functional theory investigation. nih.gov

Catalyst Design and Optimization for Enhanced DMI Production

The optimization of catalyst systems is crucial for the industrial production of DMI, aiming for high yields and purity. Research has explored various catalytic strategies beyond the inherent catalytic effect of water.

One patented process for producing DMI involves the reaction of N,N'-dimethylethylene diamine with phosgene in the presence of a substantial amount of water and a dehydrochlorinating agent. google.com This method emphasizes the control of pH, maintaining it within the range of 3.0 to 10.0 by adding the dehydrochlorinating agent, to achieve a high yield of DMI. google.com The amount of water and phosgene are also critical parameters, with the water content ranging from 0.5 to 50 times the weight of the diamine and phosgene used in a slight excess (1.1 to 1.5 times the stoichiometric amount). google.com

Another approach to enhance production involves a two-step method where 2-imidazolidone (B142035) is first synthesized from ethylene (B1197577) diamine and urea, and subsequently methylated using formaldehyde and formic acid to produce DMI. This method reports high yields of up to 90% for the final step. google.com

The principles of Design of Experiments (DoE) are also applied to optimize reactions where DMI is used as a solvent, and these principles can be extrapolated to the optimization of DMI synthesis itself. rsc.org DoE allows for the systematic exploration of the effects of multiple variables—such as temperature, concentration, reagent loading, and catalyst loading—to identify the optimal conditions for a reaction. rsc.org For imidazolidinone-based organocatalysts, research has shown that introducing electron-withdrawing groups onto the imidazolidinone scaffold affects the catalyst's performance in benchmark reactions. cardiff.ac.uk This highlights a key strategy in catalyst design: tuning the electronic properties of the catalyst to enhance its activity and selectivity. cardiff.ac.uk Furthermore, the use of novel catalyst systems like Brønsted acidic ionic liquids has been shown to be effective in reactions involving imidazolidinone derivatives, suggesting their potential applicability in DMI synthesis. researchgate.net

Table 2: Optimized Parameters for DMI Production via Phosgene Route

| Parameter | Range/Value |

|---|---|

| pH | 3.0 - 10.0 |

| Water Amount (by weight vs. diamine) | 0.5 to 50 times |

| Phosgene Amount (vs. stoichiometry) | 1.1 to 1.5 times |

Data sourced from patent US4668793A. google.com

Stereochemical Control and Regioselectivity in DMI Derivative Synthesis

While DMI itself is achiral, the synthesis of its derivatives often requires precise control over stereochemistry and regioselectivity. Regioselectivity refers to the preference for a chemical reaction to occur at one position over another. wikipedia.org

Significant progress has been made in the stereoselective synthesis of substituted imidazolidin-2-ones. One effective method involves the palladium-catalyzed carboamination of N-allylureas with aryl or alkenyl bromides. This reaction can create up to two stereocenters in a single step with good diastereoselectivity. nih.gov For substrates derived from cyclic or E-1,2-disubstituted alkenes, excellent selectivity for syn-addition across the double bond is observed (typically >20:1 dr). nih.gov The stereochemistry is believed to be established during the alkene insertion step of the catalytic cycle. nih.gov

The synthesis of specific DMI derivatives also demonstrates high stereochemical control. For instance, the reaction of 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one (B1595516) with hydrazoic acid under prolonged reaction times yields trans-4,5-diazido-1,3-dimethylimidazolidin-2-one with 100% stereoselectivity.

Computational studies have been instrumental in understanding the origins of stereoselectivity in reactions catalyzed by chiral imidazolidinone derivatives. In asymmetric (4+3)-cycloaddition reactions, DFT calculations have shown that enantioselectivity is not simply due to the steric blocking by the catalyst's bulky groups. acs.org Instead, the chiral information is relayed through specific conformations of the catalyst and the orientation of substituents, which dictates the favored reaction pathway. acs.org The interplay between the (E) and (Z) isomers of the iminium ion intermediates, formed between the catalyst and an α,β-unsaturated aldehyde, is crucial. The relative stability and reactivity of these isomers often determine the final enantiomeric ratio of the product. researchgate.net

Regioselectivity is also a key consideration. In the synthesis of pyridine (B92270) derivatives using pyridyne intermediates, for example, the introduction of substituents can distort the intermediate aryne, thereby directing nucleophilic attack to a specific position and achieving high regioselectivity. nih.gov Similar principles of directing group strategy and understanding electronic and steric influences can be applied to control regioselectivity in the synthesis of complex DMI derivatives. chegg.comacs.org

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation/Other Names |

|---|---|

| 1,3-Dimethylimidazolidin-2-one | DMI, Einecs 304-201-7, Dimethylethyleneurea |

| N,N'-dimethylethylenediamine | DMEDA |

| Urea | - |

| Phosgene | - |

| Formaldehyde | - |

| Formic Acid | - |

| 2-Imidazolidone | Ethyleneurea |

| Ethylene Diamine | - |

| N-allylureas | - |

| 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one | - |

| trans-4,5-diazido-1,3-dimethylimidazolidin-2-one | - |

| Hydrazoic acid | - |

Frontiers in 1,3 Dimethylimidazolidin 2 One Application As a Research Solvent and Reagent

DMI as a High-Performance Polar Aprotic Solvent in Complex Organic Reactions

1,3-Dimethylimidazolidin-2-one (DMI), a cyclic urea (B33335) with the EINECS number 304-201-7, has emerged as a significant high-boiling polar aprotic solvent in the field of chemical research. wikipedia.orgsolubilityofthings.com Its unique combination of physical and chemical properties, including high polarity, excellent thermal and chemical stability, and the ability to dissolve a wide array of organic and inorganic compounds, makes it a versatile medium for various chemical transformations. chemicalbook.inmitsuifinechemicals.comchemimpex.com

Evaluation of DMI as a Substitute for Restricted Solvents (e.g., Hexamethylphosphoric Triamide, HMPA) in Academic Syntheses

A primary driver for the adoption of DMI in synthetic chemistry is its role as a safer alternative to carcinogenic and toxic solvents like hexamethylphosphoric triamide (HMPA). wikipedia.orgnih.gov HMPA, while an effective solvent for many reactions, poses significant health risks. nih.gov DMI exhibits similar beneficial solvent properties to HMPA but with a lower toxicological risk profile, making it a more attractive option, particularly in large-scale and industrial applications. nih.govresearchgate.netresearchgate.net

Research has demonstrated DMI's efficacy as a substitute for HMPA in various reactions. For instance, it has been successfully used in the alkylation of terminal acetylenes, a reaction where HMPA was traditionally employed. nih.gov Studies have shown that DMI provides comparable results to HMPA in these alkylations, establishing it as a viable and safer alternative. nih.gov Furthermore, DMI has been used as a replacement for HMPA in the synthesis of 1,2-bis(trimethylsilyl)benzene (B95815). scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com

However, it is important to note that DMI may not be a universal substitute for HMPA in all reactions. In a study on copper hydride reductions, DMI allowed the reaction to proceed, albeit with lower conversion and selectivity compared to when HMPA was used. orgsyn.org This highlights the need for careful evaluation of DMI's suitability for specific reaction conditions.

Impact of DMI on Reaction Kinetics, Selectivity, and Yield in Diverse Organic Transformations

In the context of selectivity, DMI can play a crucial role in directing the course of a reaction towards a desired product. For example, in the methylation of isosorbide, the use of DMI as a solvent led to a high selectivity (98%) for the fully methylated product, dimethylisosorbide (DMI). scienceopen.com In contrast, reactions in other solvents or under different conditions resulted in mixtures of products. scienceopen.com Similarly, in the synthesis of C-glycosides, DMI enabled the formation of C-alkyl glycosides with good yields and specific stereoselectivities. acs.org

The impact of DMI on yield is also noteworthy. By promoting desired reaction pathways and minimizing side reactions, DMI can lead to higher isolated yields of the target molecule. chemicalbook.inchemimpex.com For example, in the alkylation of γ-butyrolactone, the use of DMI as a promoter significantly increased the yield of the monoalkylated product to over 90%. researchgate.netresearchgate.netacs.org

Studies on DMI's Solvating Properties for a Broad Range of Inorganic and Organic Substrates

DMI's effectiveness as a solvent stems from its excellent solvating power for a wide variety of substances. wikipedia.orgchemicalbook.inmitsuifinechemicals.com It can dissolve numerous organic compounds, polymers, and resins, as well as a range of inorganic salts. chemicalbook.inmitsuifinechemicals.com This broad solubility is attributed to its high dielectric constant and dipole moment. mitsuifinechemicals.com

The solubility of various compounds in DMI has been a subject of study. It is highly soluble in polar solvents like water, methanol (B129727), and ethanol (B145695), and miscible with many other high-boiling point solvents. solubilityofthings.comchemicalbook.in Conversely, it exhibits poor solubility in non-polar solvents such as hexane (B92381) and benzene. solubilityofthings.com This selective solubility can be advantageous in reaction workups and purifications. The ability of DMI to facilitate the dissolution of diverse reactants is a key factor in its utility as a reaction solvent. solubilityofthings.com

| Property | Value | Reference |

| Boiling Point | 224-226 °C | chemicalbook.in |

| Melting Point | 8.2 °C | chemicalbook.in |

| Density | 1.056 g/mL at 25 °C | chemicalbook.in |

| Water Solubility | Freely soluble | chemicalbook.in |

| Dielectric Constant (25°C) | 37.6 | drugfuture.com |

| Dipole Moment (Benzene) | 4.05 ±0.01 D | drugfuture.com |

Catalytic and Promotive Roles of DMI in Chemical Syntheses

Beyond its role as a solvent, DMI can also act as a catalyst or promoter in various chemical reactions, actively participating in the reaction mechanism to enhance its rate and selectivity. chemicalbook.in

Investigation of DMI's Function as a Promoter in Alkylation Reactions (e.g., γ-Butyrolactone Alkylation)

A significant area of research has been the use of DMI as a promoter in alkylation reactions. A notable example is the alkylation of γ-butyrolactone. In this reaction, the formation of dialkylated byproducts is a common issue. researchgate.netresearchgate.netacs.org Studies have shown that using a stoichiometric amount of DMI can increase the rate of monoalkylation by over 30-fold, thereby minimizing the formation of the undesired dialkylated product. researchgate.netresearchgate.netacs.org This rate acceleration allows for the reaction to be carried out efficiently, leading to high yields (over 90%) of the monoalkylated product. researchgate.netresearchgate.netacs.org The promoting effect of DMI is attributed to its ability to create a more reactive enolate species. acs.org This protocol has been successfully applied to other lactone substrates and alkylating agents as well. researchgate.netacs.org

Research on Regioselective and Stereoselective Processes Enhanced by DMI (e.g., α-Regioselective Prenylation of Imines)

DMI has been found to be an effective solvent for enhancing regioselectivity and stereoselectivity in certain organic transformations. organic-chemistry.org A key example is the zinc-mediated α-regioselective prenylation of imines. organic-chemistry.orgnih.govorganic-chemistry.org In this reaction, DMI serves as an environmentally benign solvent that facilitates the formation of linear homoallylic amines with excellent α-regioselectivity. organic-chemistry.orgorganic-chemistry.org This method is applicable to a wide range of imines, including those that are typically challenging substrates. organic-chemistry.org Optimization studies identified DMI as the preferred solvent over alternatives like DMPU and HMPA, due to its lower toxicity and ability to promote high regioselectivity and yield at elevated temperatures. organic-chemistry.org The mechanism is thought to involve a six-membered cyclic transition state or a metallo scientificlabs.co.uknih.gov-sigmatropic rearrangement. organic-chemistry.org

Applications in Homogeneous Catalysis for Carbon Dioxide (CO2) Utilization (e.g., C2+ alcohol formation)

The imperative to address rising carbon dioxide levels has spurred research into its utilization as a C1 feedstock for valuable chemicals. 1,3-Dimethylimidazolidin-2-one (DMI) has emerged as a promising solvent in homogeneous catalysis for CO2 conversion, particularly in the synthesis of C2+ alcohols like ethanol.

In a notable strategy for ethanol synthesis, CO2, dimethyl ether (DME), and H2 were effectively reacted using a Ru-Co bimetallic catalyst with LiI as a promoter, all within DMI as the solvent. rsc.org This process demonstrated high selectivity for ethanol, reaching up to 71.7 C-mol% of the total products and 94.1% of the liquid products. rsc.org This represents a significant advancement in producing ethanol from non-traditional, renewable sources. rsc.org The activation of the C=O bond in CO2, a critical and energy-intensive step, is a key challenge in its conversion to C1 and C2+ products. acs.org The use of effective catalytic systems and solvents like DMI is crucial for facilitating these transformations. rsc.orgacs.org

Facilitation of Organometallic Reactions and Silylation Chemistry with DMI

1,3-Dimethylimidazolidin-2-one (DMI) serves as an effective solvent in a range of organometallic reactions and has shown particular utility in silylation chemistry. It is often used as a substitute for hexamethylphosphoric triamide (HMPA), a known carcinogen, making it a safer alternative in many synthetic procedures. wikipedia.orgsigmaaldrich.com

One key application is in the synthesis of 1,2-bis(trimethylsilyl)benzene derivatives from 1,2-dichlorobenzenes. sigmaaldrich.com This reaction proceeds using a hybrid metal system of Mg/CuCl in the presence of LiCl, with DMI as the solvent. sigmaaldrich.com DMI's polar nature and high boiling point create a suitable environment for such transformations. It has also been employed as a solvent for the α-regioselective prenylation of imines. sigmaaldrich.comsigmaaldrich.com

Furthermore, DMI has been studied in the context of forming functionally stabilized hydrosilanediyl-transition metal complexes, which are generated photochemically from arylsilanes. sigmaaldrich.com Its ability to dissolve various organometallic reagents and intermediates facilitates these complex reactions. sit.edu.cn

Exploration of DMI as a Ligand in Advanced Coordination Chemistry Research

Beyond its role as a solvent, 1,3-Dimethylimidazolidin-2-one (DMI) can also function as a neutral ligand in coordination chemistry, binding to metal centers through its oxygen atom. cymitquimica.comnih.gov This has led to the synthesis and characterization of novel coordination complexes.

An example is the formation of a coordination polymer, poly[bis-(1,3-dimethyl-imidazolidin-2-one)(μ2-2,5-dioxidoterephthalato)zirconium(IV)]. nih.goviucr.org In this structure, the Zr(IV) atom is coordinated by two bidentate 2,5-dioxidoterephthalate (DHTP(4-)) ligands and two O-bonded DMI ligands in a distorted octahedral geometry. nih.goviucr.org The DMI ligands occupy a cis orientation, showcasing its ability to participate directly in the formation of complex supramolecular structures. nih.gov The synthesis of this material involved dissolving the zirconium precursor and the organic linker in DMI, which also acted as a reactant by incorporating into the final structure. iucr.org

The ability of DMI to act as a ligand is part of a broader field of study into the coordination chemistry of solvated metal ions. core.ac.uk The interaction between solvents like DMI and metal ions can influence the coordination number and geometry of the resulting complexes, both in solution and in the solid state. core.ac.uk

Studies on the Influence of DMI on Polymerization Mechanisms and Efficiency

1,3-Dimethylimidazolidin-2-one (DMI) has been investigated for its role in various polymerization reactions, where it can influence both the mechanism and the efficiency of polymer formation. Its properties as a solvent can affect the solubility of monomers and polymers, the kinetics of the reaction, and the properties of the resulting materials.

In the realm of controlled radical polymerization, derivatives of imidazolidinone have been explored as mediating agents. For instance, derivatives of 2,2,5,5-tetraalkylimidazolidin-4-one-1-oxyl have been shown to be effective in nitroxide-mediated polymerization. cmu.edu These systems allow for the synthesis of polymers with controlled molecular weight and narrow molecular weight distributions. cmu.edu While this is a derivative of the DMI structure, it highlights the utility of the imidazolidinone core in polymerization chemistry.

DMI itself has been used as a solvent in the manufacturing of various polymers. wikipedia.org In the context of atom transfer radical polymerization (ATRP), hybrid guanidine-quinoline copper complexes have been synthesized and studied, with some guanidine (B92328) ligands being derivatives of 1,3-dimethylimidazolidin-2-imine. uni-muenchen.de These studies explore how the ligand structure, which can be influenced by the synthetic route often involving DMI or its precursors, affects the catalytic activity in polymerization. uni-muenchen.de

Environmental Behavior and Management Research of 1,3 Dimethylimidazolidin 2 One

Research on Environmental Transport and Distribution of DMI

1,3-Dimethylimidazolidin-2-one (DMI), known for its high thermal and chemical stability, is utilized as a solvent in numerous industrial applications, including the manufacturing of polymers, detergents, and dyestuffs. wikipedia.org Its physical and chemical properties, such as high polarity and miscibility with water, significantly influence its movement and persistence in the environment. wikipedia.orgfishersci.it

Analysis of DMI Fate and Pathways in Various Environmental Compartments

Once released into the environment, the fate of DMI is governed by processes of transport, distribution, and transformation. wur.nl As a compound with high water solubility, DMI is expected to be mobile in aquatic environments. chemicalbook.in This mobility raises concerns about its potential to contaminate water resources, with safety protocols advising against its discharge into sewers, surface water, or groundwater. echemi.combiosolve-chemicals.eu

Table 1: Physical and Chemical Properties of 1,3-Dimethylimidazolidin-2-one

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C5H10N2O | chemicalbook.in |

| Molar Mass | 114.15 g/mol | chemicalbook.in |

| Appearance | Colorless liquid | wikipedia.org |

| Melting Point | 8.2 °C | chemicalbook.in |

| Boiling Point | 224-226 °C | chemicalbook.in |

| Density | 1.056 g/cm³ at 20 °C | sigmaaldrich.com |

| Water Solubility | Miscible | fishersci.it |

| Vapor Pressure | <1 hPa at 20 °C | sigmaaldrich.com |

| Autoignition Temp. | 305 °C | fishersci.com |

This table is interactive. Users can sort columns by clicking on the headers.

Modeling and Experimental Studies on Groundwater and Soil Migration

The potential for groundwater contamination is a significant environmental concern for water-soluble and persistent compounds. biosolve-chemicals.eu While safety data sheets for DMI warn that even small quantities leaking into the ground can endanger drinking water, specific experimental or modeling studies on its migration through soil and groundwater are not extensively documented in publicly available literature. biosolve-chemicals.eu The lack of available data on its mobility in soil highlights a gap in the current understanding of its environmental behavior. cdhfinechemical.com General fate models like SimpleBox are used to estimate the distribution of chemicals, but accurate predictions require input data on properties like adsorption/desorption coefficients, which are not specified for DMI in the reviewed sources. nih.gov

Mechanistic Investigations of DMI Degradation in Environmental Matrices

The persistence of DMI in the environment is largely determined by its susceptibility to degradation processes, which can be abiotic (photodegradation, hydrolysis) or biotic (microbial degradation). cefic-lri.org

Photodegradation and Hydrolysis Pathways of DMI

DMI is reported to be resistant to hydrolysis. chemicalbook.in As a cyclic urea (B33335), the amide bond within its structure is generally stable under neutral environmental conditions. chemicalbook.in Studies on related compounds show that DMI itself is the hydrolysis product of 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC), which further suggests DMI's stability against hydrolysis. sci-hub.se

Information regarding the photodegradation of DMI is limited. While some studies on other substances mention photodegradation as a potential environmental transformation process, specific pathways and rates for DMI have not been detailed in the reviewed literature. researchgate.netgoogle.com

Microbial Degradation and Biodegradation Potential of DMI

Biodegradation is a key process for the removal of organic chemicals from the environment. laus.group However, studies indicate that DMI has limited biodegradability. According to a study following the OECD Test Guideline 301F, DMI is not readily biodegradable, showing only 5% degradation over a 28-day period under aerobic conditions. cdhfinechemical.com This resistance to microbial breakdown contributes to its potential persistence in the environment.

It is important to distinguish DMI (1,3-Dimethylimidazolidin-2-one) from other compounds that may be abbreviated similarly. For instance, some environmental studies refer to dimethyl isophthalate (B1238265) as DMI, and report on its degradation by various microorganisms. researchgate.netnih.gov These findings are not applicable to 1,3-Dimethylimidazolidin-2-one.

Table 2: Ecotoxicological Data for 1,3-Dimethylimidazolidin-2-one

| Test | Organism | Result | Exposure Time | Guideline | Reference |

|---|---|---|---|---|---|

| Acute Toxicity | Oryzias latipes (Fish) | LC50 > 100 mg/L | 96 h | OECD 203 | cdhfinechemical.com |

| Acute Toxicity | Daphnia magna (Water flea) | EC50 > 100 mg/L | 48 h | OECD 202 | cdhfinechemical.com |

| Toxicity to Algae | Scenedesmus capricornutum | EC50 > 100 mg/L | 72 h | OECD 201 | cdhfinechemical.com |

| Biodegradability | Aerobic microorganisms | 5% (Not readily biodegradable) | 28 d | OECD 301F | cdhfinechemical.com |

This table is interactive. Users can sort columns by clicking on the headers.

Advanced Strategies for Environmental DMI Recovery and Recycling

Given its persistence and utility, developing strategies to recover and recycle DMI from industrial waste streams is both environmentally and economically advantageous. google.com

Several methods have been developed for recovering DMI from aqueous solutions. One patented process involves extracting DMI with n-butanol in the presence of an inorganic salt, such as sodium chloride. google.comepo.org The DMI is then separated from the n-butanol layer via distillation. google.com This process allows for the recovery of high-purity DMI and the reuse of the n-butanol solvent, making it an environmentally favorable approach. epo.org Another patented method describes an azeotropic distillation process to remove water from DMI solutions containing inorganic salts, enabling efficient recovery and purification. google.com

Beyond recovery from waste streams, DMI has also been identified as a key component in novel chemical recycling strategies. In one study, DMI was found to be a degradation product that promotes the depolymerization of poly(bisphenol A carbonate) (PC). nih.gov This process, which uses N,N′-dimethylethylenediamine as a depolymerization reagent, offers a green, catalyst-free method for the chemical recycling of PC plastic waste. nih.gov

Membrane-Based Separation Techniques for Aqueous DMI Solutions (e.g., Sweeping Gas Membrane Distillation, SGMD)

The management of aqueous solutions containing 1,3-Dimethylimidazolidin-2-one (DMI), a polar aprotic solvent, presents a significant challenge in industrial wastewater treatment. mdpi.com Membrane-based separation techniques, specifically Sweeping Gas Membrane Distillation (SGMD), have been investigated as a viable option for the dehydration and concentration of these solutions. mdpi.comresearchgate.net

Research into SGMD has demonstrated its effectiveness in concentrating DMI solutions. One study focused on increasing the concentration of aqueous DMI from 30% to 50% using a bench-scale installation. mdpi.comnih.gov This process utilized Liqui-Cel SuperPhobic® hollow-fiber membranes, which are crucial components for the effective implementation of SGMD systems. mdpi.com These membranes are typically hydrophobic and mesoporous-macroporous, made from materials like polypropylene (B1209903) or polytetrafluoroethylene, which prevents the liquid aqueous phase from penetrating the membrane's pores. mdpi.com

The performance of the SGMD process is influenced by several operational variables, including the temperature and flow rate of both the feed solution and the sweep gas. mdpi.comnih.gov In the study, while the selected membranes resulted in a relatively low vapor flux (below 0.15 kg/h ·m²), they were highly effective in minimizing the loss of DMI through the membrane. mdpi.comresearchgate.net The research findings indicated that DMI losses were kept below 1% of the evaporated water flux, which allowed for a recovery of over 99.2% of the DMI in the concentrated solution. mdpi.comnih.gov

Simple empirical models have been developed based on these findings to describe the vapor permeation and DMI losses. nih.gov These models were then applied to the design and scale-up of a potential industrial-sized installation. mdpi.com A preliminary design for an installation to concentrate 3,400 kg/h of a 30% DMI solution to a final concentration of 50% was simulated. mdpi.com While the simulation confirmed the process's technical feasibility, multi-objective optimization revealed that achieving optimal conditions (such as maximal feed temperature and air flowrate) would require an excessive membrane area, making it a less competitive option for direct industrial application without further improvements. mdpi.comnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Initial DMI Concentration | 30% | mdpi.comnih.gov |

| Final DMI Concentration | 50% | mdpi.comnih.gov |

| Membrane Type | Liqui-Cel SuperPhobic® hollow-fiber | mdpi.com |

| Vapor Flux | < 0.15 kg/h·m² | mdpi.comresearchgate.net |

| DMI Loss (as % of evaporated water flux) | < 1% | mdpi.comresearchgate.net |

| DMI Recovery Rate | > 99.2% | mdpi.comnih.gov |

Research into Adsorption and Other Physicochemical Remediation Technologies for DMI

The high persistence of 1,3-Dimethylimidazolidin-2-one in aquatic environments necessitates research into effective remediation technologies. Adsorption and other physicochemical methods are key areas of this research.

One approach involves the use of specific adsorbents to purify DMI by removing impurities. A patented method describes the use of inorganic complex salts for this purpose. google.com These salts, which can include compounds like CaO·SiO₂·xH₂O, demonstrate a selective adsorption capability for various impurities commonly found in DMI, such as acetamide (B32628) and N-methylformamide (NMF). google.com The effectiveness of the purification depends on the type of complex salt used, as their adsorption selectivity varies. For instance, a complex salt containing at least SiO₂ is noted as being particularly effective when DMI contains significant amounts of acetamide or urea. google.com The patent also notes that conventional adsorbents like activated clay were not effective in selectively removing these protic impurities. google.com

Theoretical studies have also explored the adsorption behavior of DMI. Density Functional Theory and Monte Carlo simulations have been used to investigate the adsorption of several urea derivatives, including 1,3-dimethylimidazolidin-2-one, on metal surfaces like iron (Fe). researchgate.net While the primary context of this research was corrosion inhibition, it provides fundamental insights into the adsorption mechanisms of DMI. Such studies are crucial for developing new adsorbent materials tailored for DMI removal from water. researchgate.net

| Adsorbent/Technology | Target Impurities/Application | Key Findings | Reference |

|---|---|---|---|

| Inorganic Complex Salts (e.g., CaO·SiO₂·xH₂O) | Acetamide, Urea, N-methylformamide (NMF) in DMI | Shows selective adsorption ability. The type of salt is chosen based on the impurities present. | google.com |

| Activated Clay | Protic impurities in DMI | Found to be ineffective for selective adsorption of certain impurities. | google.com |

| Density Functional Theory / Monte Carlo Simulation | Adsorption on Iron (Fe) surfaces | Provides theoretical understanding of the adsorption characteristics of DMI on metal surfaces. | researchgate.net |

Biochemical and Molecular Interaction Research Involving 1,3 Dimethylimidazolidin 2 One Derivatives

Investigation of DMI Derivatives in Model Biochemical Systems

Research into the derivatives of 1,3-Dimethyl-2-imidazolidinone (DMI) has revealed their potential as biologically active molecules. These investigations often begin with the synthesis and characterization of novel DMI analogs, followed by studies to understand their interactions with molecular targets and effects on cellular pathways.

Synthesis and Characterization of Bioactive Imidazolidinone Derivatives (e.g., 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one)

A key derivative that has been synthesized and studied is 4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one (B1595516). The synthesis of this compound is typically achieved through the condensation of glyoxal (B1671930) with 1,3-dimethylurea (B165225). prepchem.com This reaction is often performed under aqueous conditions, and the pH is adjusted to 7 with sodium hydroxide. prepchem.com The mixture is stirred for several hours at room temperature, leading to the formation of a white solid which is then filtered, washed, and dried. prepchem.com The resulting product, 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one, is a heterocyclic compound whose structure allows for reactivity in various chemical reactions.

The characterization of these synthesized derivatives involves various analytical techniques. For instance, the structure of novel imidazolidinone derivatives is often confirmed using methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as mass spectrometry and elemental analysis. nih.govresearchgate.net

A variety of other imidazolidinone derivatives have also been synthesized as potential bioactive agents. These include N-heteroaryl-N'-phenylureas which, upon acid-catalyzed cyclocondensation with aqueous glyoxal, form 1-heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones. mdpi.com The synthesis of 5-imino-4-thioxo-2-imidazolidinone derivatives with different substituents has also been reported, starting from N-arylcyanothioformamide derivatives and aryl isocyanates. nih.gov These synthetic strategies allow for the creation of a diverse library of DMI analogs for biological screening.

Studies on Molecular Targets and Cellular Pathways Modulated by DMI Analogues

The biological effects of DMI derivatives are rooted in their interactions with specific molecular targets and their ability to modulate cellular pathways. The imidazole (B134444) ring structure, a core component of these derivatives, facilitates various interactions with biological ligands through forces like van der Waals forces, hydrogen bonds, and hydrophobic interactions. mdpi.com

Research has shown that some DMI analogs can modulate key signaling pathways involved in inflammation and cellular stress responses. For example, certain imidazole derivatives have been found to inhibit the COX-2 enzyme and the generation of reactive oxygen species, which are crucial mechanisms in inflammation. mdpi.com Other studies have pointed to the modulation of pathways like the PI3K/AKT and AMPK signaling pathways by flavonoid compounds, which can influence the phosphorylation of endothelial nitric oxide synthase (eNOS). peerj.com While not directly about DMI derivatives, this highlights the types of pathways that heterocyclic compounds can affect.

In the context of cancer research, some imidazolidinone analogs have been investigated for their impact on cell cycle regulation, leading to apoptotic cell death. researchgate.net The specific molecular targets for many DMI derivatives are still under investigation, but the existing research points towards enzymes and signaling proteins as likely candidates for their bioactivity. The hydroxyl groups present in derivatives like 4,5-dihydroxy-1,3-dimethylimidazolidin-2-one are thought to be critical for their reactivity and binding to target molecules through hydrogen bonds.

Mechanistic Research on Antimicrobial Activities of DMI Derivatives

A significant area of research for DMI derivatives has been their potential as antimicrobial agents. Studies have focused on determining their efficacy against various microbial strains and elucidating the molecular mechanisms behind their antimicrobial action.

In Vitro Efficacy Studies against Specific Bacterial Strains

Numerous studies have demonstrated the in vitro antimicrobial activity of various imidazolidinone derivatives. These compounds have been tested against a range of both Gram-positive and Gram-negative bacteria. For instance, a series of 5-imino-4-thioxo-2-imidazolidinone derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus, Bacillis subtilis (Gram-positive), and Esherichia coli, Klebsiella pneumoniae (Gram-negative). nih.gov

In another study, newly synthesized imidazole derivatives displayed good activity against Gram-positive bacteria, with some compounds showing remarkable potency against Staphylococcus aureus. dovepress.com The antimicrobial activity is often quantified by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. For example, some imidazole derivatives have shown MIC values ranging from 4 to 64 µM against certain bacterial strains. dovepress.com

The following table summarizes the in vitro antibacterial activity of selected imidazolidinone derivatives from a study, showcasing the inhibition zone diameters against various bacterial strains.

| Compound | Staphylococcus aureus (inhibition zone in mm) | Bacillis subtilis (inhibition zone in mm) | Esherichia coli (inhibition zone in mm) | Klebsiella pneumoniae (inhibition zone in mm) |

| 3f | 18 | 15 | 16 | 14 |

| 3k | 16 | 13 | 14 | 12 |

| 4a | 15 | 14 | 13 | 11 |

| 11c | 22 | 20 | 24 | 21 |

| 12a | 14 | 12 | 11 | 10 |

| 12b | 13 | 11 | 10 | 9 |

| Ampicillin | 25 | 28 | - | - |

| Gentamycin | - | - | 26 | 24 |

| Data adapted from a study on new imidazolidineiminothione, imidazolidin-2-one and imidazoquinoxaline derivatives. nih.gov The values represent the diameter of the inhibition zone in millimeters. Ampicillin and Gentamycin were used as standard references. |

Elucidation of Antimicrobial Modes of Action at a Molecular Level

Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. For DMI derivatives, several potential molecular mechanisms have been proposed. One of the key proposed mechanisms is the disruption of the bacterial cell membrane. researchgate.net Some potent compounds have been shown to rapidly eliminate bacteria by disintegrating their membranes. researchgate.net

Another proposed mode of action involves the inhibition of crucial cellular processes. For example, some imidazole-containing compounds are thought to cause DNA double-stranded breaks and inhibit protein kinase activity. mdpi.comdovepress.com The inhibition of ergosterol (B1671047) synthesis is a common mechanism for antifungal drugs, and while distinct, it highlights how small molecules can interfere with essential microbial pathways. lumenlearning.com

For DMI fungicides used in agriculture, the mode of action often involves the inhibition of sterol 14α-demethylase (CYP51), an enzyme critical for the ergosterol biosynthetic pathway in fungi. frontiersin.org While this is specific to antifungal applications, it illustrates a common strategy of targeting essential enzymes. The structural characteristics of the imidazole ring are believed to play a significant role in the ability of these derivatives to bind to and inhibit their molecular targets. mdpi.com

Research into Anti-inflammatory Properties of DMI Analogues

In addition to antimicrobial activity, derivatives of DMI have also been investigated for their potential anti-inflammatory properties. The anti-inflammatory mechanisms of imidazole derivatives are thought to involve the inhibition of the COX-2 enzyme, prevention of neutrophil degranulation, and reduction of reactive oxygen species generation. mdpi.com

Several studies have synthesized and screened novel imidazolone (B8795221) analogs for their anti-inflammatory effects. In one such study, a series of 5-substituted imidazolone analogs were synthesized and evaluated for their in vivo anti-inflammatory activity using the carrageenin-induced paw edema method in rats. rhhz.net Two of the synthesized derivatives demonstrated good anti-inflammatory activity. rhhz.netresearchgate.net Another study combined imidazolidinone heterocycles with aminoflavone, resulting in novel analogs with enhanced anti-inflammatory potential. researchgate.net

Research has also explored the potential of dimethyl itaconate (DMI), a distinct compound from 1,3-Dimethyl-2-imidazolidinone but sharing the same acronym, in modulating inflammatory responses. This itaconate derivative has been shown to reduce the expression of pro-inflammatory genes and impair the production of inflammatory mediators like IL-6. frontiersin.org While this is a different "DMI," the research into its anti-inflammatory mechanisms, such as its effects on macrophage metabolism, provides insights into how small molecules can influence inflammatory pathways. frontiersin.org

The table below presents the anti-inflammatory activity of selected 5-substituted imidazolone derivatives from a research study.

| Compound | % Inhibition of Paw Edema after 4h |

| 3d | 40.5 |

| 3k | 45.2 |

| Indomethacin | 55.8 |

| Data adapted from a study on the synthesis and anti-inflammatory activities of novel 5-substituted imidazolone analogs. rhhz.netresearchgate.net Indomethacin was used as the standard drug. |

Investigation of Cytokine and Enzyme Modulation by DMI Derivatives

Research into the derivatives of 1,3-Dimethyl-2-imidazolidinone (DMI) has revealed their potential to modulate the activity of various enzymes and cytokines, which are crucial in inflammatory and other pathological processes.

Aplysinopsins, which are tryptophan-derived marine natural products containing an imidazolidinone moiety similar to DMI, have been a significant focus of this research. nih.govmdpi.com Studies have shown that aplysinopsin and its analogs can inhibit cholinesterases and beta-site amyloid-precursor protein-cleaving enzyme 1 (BACE-1), both of which are key targets in Alzheimer's disease research. sci-hub.se For instance, aplysinopsin itself has been found to inhibit electric eel acetylcholinesterase (AChE), equine serum butyrylcholinesterase (BChE), and human BACE-1. sci-hub.se

Furthermore, synthetic analogs of aplysinopsin have demonstrated potent and selective inhibition of monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters. nih.gov Specifically, the compound (E)-5-[(6-bromo-1H-indol-3-yl)methylene]-2-imino-1,3-dimethylimidazolidin-4-one displayed a significant inhibitory concentration (IC50) of 5.6 nM at MAO-A. nih.gov This highlights the potential of DMI-containing scaffolds in the development of new therapeutic agents targeting enzyme modulation.

The anti-inflammatory properties of DMI derivatives are often linked to their ability to modulate enzymes like cyclooxygenase (COX). The COX enzymes, particularly COX-2, are induced during inflammation and are responsible for the production of prostaglandins. researchgate.net Molecular docking studies on various heterocyclic compounds, structurally related to DMI derivatives, have shown interactions with key residues in the active sites of COX-2, suggesting a mechanism for their anti-inflammatory effects. researchgate.netmdpi.com

Table 1: Enzyme Modulation by DMI Derivatives and Related Compounds

| Compound/Derivative Class | Target Enzyme(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Aplysinopsin | AChE, BChE, BACE-1 | Inhibition | sci-hub.se |

| Aplysinopsin Analogs | Monoamine Oxidase A (MAO-A) | Potent and selective inhibition | nih.gov |

| Thiourea derivatives of naproxen (B1676952) | Cyclooxygenase-2 (COX-2) | Inhibition (in vitro) | mdpi.com |

| Beta-hydroxy-beta-arylpropanoic acids | Cyclooxygenase-2 (COX-2) | Potential Inhibition (in silico) | researchgate.net |

Studies on Hydrogen Bonding and Receptor Interactions for Anti-inflammatory Effects

The anti-inflammatory activity of DMI derivatives is fundamentally linked to their molecular interactions, particularly hydrogen bonding, with biological receptors. Hydrogen bonds play a critical role in the binding of ligands to the active sites of enzymes and receptors involved in the inflammatory cascade. researchgate.netnih.gov

For instance, in the context of COX-2 inhibition, the formation of hydrogen bonds between the inhibitor and key amino acid residues, such as Arginine (Arg) and Tyrosine (Tyr), within the enzyme's active site is crucial for its activity. mdpi.com Docking studies of naproxen derivatives, which share structural motifs with potential DMI-based anti-inflammatory agents, revealed that the carbonyl and hydroxyl groups of the inhibitor form hydrogen bonds with Arg120 and Tyr355 residues of COX-2. mdpi.com

The stability of the complex between a drug molecule and its target receptor is often dictated by these non-covalent interactions. researchgate.net Molecular dynamics simulations have been employed to study the stability of such complexes, confirming the persistence of hydrogen bonding over time. researchgate.net

Furthermore, the concept of hydrogen bonding is central to the design of peptidomimetic structures, where imidazolidin-4-one (B167674) moieties, closely related to DMI, are used to mimic amino acid residues. miguelprudencio.com These structures can interact with biological targets through hydrogen bonding, leading to therapeutic effects. The deuteration of molecules, which can alter the strength of hydrogen bonds, has been shown to affect the binding affinity of ligands like histamine (B1213489) to their receptors, further emphasizing the importance of these interactions. mdpi.com

Table 2: Key Hydrogen Bonding Interactions in Anti-inflammatory Drug Action

| Compound Class | Target Receptor/Enzyme | Key Interacting Residues | Type of Interaction | Reference(s) |

|---|---|---|---|---|

| Naproxen Derivatives | COX-2 | ARG120, TYR355 | Hydrogen Bond | mdpi.com |

| Beta-hydroxy-beta-arylpropanoic acids | COX-2 | Not specified | Hydrogen Bond | researchgate.net |

| Histamine (deuterated) | H2 Receptor | Asp98, Tyr250 | Hydrogen Bond | mdpi.com |

Theoretical Studies on Biological Activity and Structure-Activity Relationships (SAR) of DMI Derivatives

Theoretical studies, including computational modeling and quantitative structure-activity relationship (QSAR) analysis, are invaluable tools for understanding the biological activity of DMI derivatives and for guiding the design of new, more potent compounds. researchgate.netontosight.ai

Structure-activity relationship (SAR) studies on aplysinopsin analogs have provided crucial insights into the structural features necessary for their biological activity. nih.gov For example, in the case of MAO-A inhibition, SAR analysis revealed that multiple N-methylations and bromination at specific positions on the indole (B1671886) ring are important for potency and selectivity. nih.gov Similarly, for aryl hydantoin (B18101) derivatives with antischistosomal activity, SAR studies indicated that a combination of specific halogen and trifluoromethyl groups on the phenyl ring was optimal for activity. acs.org

Computational methods like molecular docking and density functional theory (DFT) are used to predict the binding modes and thermodynamic parameters of ligand-receptor interactions. researchgate.netresearchgate.net These studies help in visualizing how DMI derivatives might fit into the active site of a target enzyme and what interactions stabilize the complex. For example, docking studies have been used to identify potential COX-2 inhibitors among beta-hydroxy-beta-aryl-alkanoic acids. researchgate.net

The development of peptidomimetic imidazolidin-4-one derivatives of primaquine (B1584692) (imidazoquines) has also benefited from SAR studies. miguelprudencio.com These studies have shown that N1-acylation of the imidazolidin-4-one ring with an amino acid can enhance the antiplasmodial and antipneumocystis activities of these compounds. miguelprudencio.com The nature of the amino acid side chains also influences the biological activity, highlighting the fine-tuning possible through synthetic modifications guided by SAR.

Table 3: Summary of SAR Findings for DMI and Related Derivatives

| Compound Series | Biological Activity | Key SAR Findings | Reference(s) |

|---|---|---|---|

| Aplysinopsin Analogs | MAO-A Inhibition | Multiple N-methylations and C-5/C-6 bromination enhance potency. | nih.gov |

| Aryl Hydantoins | Antischistosomal | Halogen and CF3 groups at specific phenyl positions are optimal. | acs.org |

| Imidazoquines | Antiplasmodial & Antipneumocystis | N1-acylation of the imidazolidin-4-one ring with an amino acid is beneficial. | miguelprudencio.com |

Advanced Analytical Chemistry for 1,3 Dimethylimidazolidin 2 One Characterization

Development and Validation of Chromatographic Methods for DMI Quantification and Purity Assessment

Chromatographic techniques are fundamental in the analytical workflow for DMI, providing robust methods for separation, quantification, and purity evaluation.

Gas chromatography (GC) is a primary technique for determining the purity of DMI and for conducting trace analysis of volatile organic impurities. chemicalbook.comcarlroth.com Headspace GC, in particular, is a major quality control procedure for analyzing residual solvents. carlroth.comrcilabscan.com High-purity DMI, often required to be ≥99.5% or even ≥99.99%, is assayed by GC to ensure it is free from interferences in the elution range of target analyses. carlroth.comrcilabscan.com The suitability of DMI as a solvent for headspace GC analysis of other substances is also a key application. rcilabscan.com

Typical GC Parameters for DMI Purity Analysis:

Assay (by GC): ≥99.5% rcilabscan.com

Application: Solvent for analysis of residual solvents of ICH classes 1, 2, and 3. rcilabscan.com

The purity of synthesized DMI can be confirmed to be greater than 98% using GC in conjunction with other analytical methods. chemicalbook.com

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful tool for characterizing the molecular weight and molecular weight distribution of polymers. paint.orglcms.cz In specific applications, DMI is used as a component of the mobile phase, or eluent. For instance, a solution of lithium chloride in DMI has been successfully employed as an eluent for the SEC analysis of cellulose (B213188). This highlights the utility of DMI's solvent properties in advanced polymer characterization.

SEC separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting before smaller ones. paint.orgnih.gov The choice of a suitable eluent is critical to prevent interactions between the polymer and the stationary phase, ensuring that separation occurs solely by the size-exclusion mechanism. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of DMI and its related compounds. google.comambeed.com Reverse-phase HPLC (RP-HPLC) is a widely applicable method for analyzing and purifying mixtures containing imidazole (B134444) derivatives. sci-hub.ru The development and validation of HPLC methods are crucial for ensuring the chemical purity of substances by separating the main compound from any impurities or degradation products. nih.govnih.govpensoft.net

Method validation typically involves assessing parameters such as:

Specificity

Linearity

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Accuracy

Precision

Robustness

For instance, a validated HPLC method can be used for the routine quality control of the final product to ensure its quality before release. nih.gov

Spectroscopic Approaches for DMI Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for confirming the chemical structure of DMI and for its quantitative analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of DMI. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to confirm the molecular structure. chemicalbook.comchemicalbook.comresearchgate.net The chemical shifts, splitting patterns, and integration of the signals in the NMR spectrum provide detailed information about the connectivity and chemical environment of the atoms in the molecule.

¹H NMR of 1,3-Dimethylimidazolidin-2-one: The proton NMR spectrum provides information about the hydrogen atoms in the DMI molecule. chemicalbook.comspectrabase.com

¹³C NMR of 1,3-Dimethylimidazolidin-2-one: The carbon-13 NMR spectrum provides information about the carbon skeleton of the DMI molecule. nih.gov

The combination of GC and ¹H-NMR is used to confirm the purity of DMI, which is often found to be greater than 98%. chemicalbook.com

Mass Spectrometry (MS) is a highly sensitive technique used for the identification and trace analysis of DMI. researchgate.netweebly.comdur.ac.uk It is often coupled with a chromatographic separation method, such as GC-MS or LC-MS, to provide comprehensive analysis.

GC-MS: This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is used to identify and quantify volatile and semi-volatile compounds in a sample. The mass spectrum of DMI shows a top peak at an m/z of 114. nih.gov

LC-MS: Liquid chromatography-mass spectrometry is particularly useful for the analysis of polar and non-volatile compounds. nih.govtum.de In non-target screening of water samples, LC coupled with high-resolution mass spectrometry (HRMS) has been used to detect DMI as a polar trace organic compound. tum.denih.govresearchgate.net

The use of HRMS allows for the accurate mass measurement of the detected compounds, which aids in their identification. researchgate.net

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,3-Dimethylimidazolidin-2-one (DMI) |

| Lithium chloride |

Research on Advanced Sample Preparation Techniques for DMI Analysis

The accurate quantification of 1,3-Dimethylimidazolidin-2-one (DMI), also known by its Einecs number 304-201-7, in various matrices is crucial for process control, environmental monitoring, and quality assurance in industries where it is used as a high-purity solvent or reaction medium. honeywell.comgcchrom.com Traditional sample preparation often involves direct injection or simple dilution, which may be inadequate for complex samples or when trace-level detection is required. Consequently, research has focused on adapting advanced, miniaturized, and often solvent-less extraction techniques to improve selectivity, sensitivity, and efficiency. These methods aim to isolate DMI from interfering matrix components and pre-concentrate it prior to chromatographic analysis, typically by Gas Chromatography (GC). honeywell.comgcchrom.com

Key advanced techniques applicable to DMI analysis include microextraction methods that offer significant advantages such as reduced solvent consumption, faster extraction times, and higher enrichment factors compared to conventional methods like bulk liquid-liquid extraction (LLE). mdpi.comdiva-portal.org

Solid-Phase Microextraction (SPME)

SPME is a solvent-free sample preparation technology that utilizes a coated fiber to concentrate analytes from a sample. sigmaaldrich.com For a polar, water-soluble compound like DMI, headspace SPME (HS-SPME) is particularly suitable for analysis in aqueous or solid matrices. In HS-SPME, the fiber is exposed to the vapor phase (headspace) above the sample, allowing volatile and semi-volatile analytes to partition onto the fiber coating. nih.gov The choice of fiber coating is critical; for polar compounds like DMI, a polar coating such as polyacrylate or a mixed-phase coating like Carboxen/Polydimethylsiloxane (PDMS) would be investigated for optimal adsorption. After a defined extraction time, the fiber is desorbed directly in the hot injector of a gas chromatograph for analysis. chromatographyonline.com

Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a miniaturized liquid-liquid extraction technique known for its rapidity, ease of operation, and high enrichment factor. nih.gov The method is based on creating a cloudy solution by rapidly injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. nih.gov This creates fine droplets of the extraction solvent, maximizing the surface area for rapid mass transfer of the analyte from the aqueous phase to the organic phase. For DMI analysis in aqueous streams, a high-density, low-volatility extraction solvent and a water-miscible disperser solvent (like methanol (B129727) or acetonitrile) would be selected. nih.gov After extraction, centrifugation is used to separate the sedimented organic phase, which is then collected for analysis. Research into this technique would focus on optimizing parameters such as the type and volume of extraction and disperser solvents, sample pH, and extraction time to maximize recovery. mostwiedzy.pl

The table below summarizes and compares these advanced techniques as they would be applied to DMI analysis.

Table 1: Comparison of Advanced Sample Preparation Techniques for DMI Analysis

| Technique | Principle | Application to DMI Analysis | Advantages | Key Research Parameters |

|---|---|---|---|---|

| Solid-Phase Microextraction (SPME) | Equilibrium-based partitioning of analytes from the sample matrix onto a coated fiber. sigmaaldrich.com | Headspace (HS-SPME) is used to extract DMI from aqueous solutions or industrial process samples, minimizing matrix interference. | Solvent-free, simple, reusable fibers, easily automated, high sensitivity. sigmaaldrich.comnih.gov | Fiber coating material (e.g., Polyacrylate), extraction time and temperature, sample agitation, salt addition. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A mixture of extraction and disperser solvents is injected into the aqueous sample, forming a cloudy emulsion for rapid analyte transfer into the extraction solvent. nih.gov | Rapid extraction of DMI from industrial wastewater or reaction quench solutions. | Fast (typically <3 min), high recovery and enrichment factor, low solvent usage, inexpensive. mdpi.comnih.gov | Type and volume of extraction solvent (e.g., dichloromethane), type and volume of disperser solvent (e.g., methanol), sample pH, centrifugation time. nih.gov |

| Liquid-Liquid Extraction (LLE) | Partitioning of a solute between two immiscible liquid phases. youtube.com | Used to separate DMI from aqueous solutions containing inorganic salts or other non-extractable impurities. | Robust, well-established, high sample capacity. | Choice of organic solvent, solvent-to-sample volume ratio, pH adjustment, number of extraction steps. youtube.com |

Interlaboratory Studies and Quality Assurance Protocols in DMI Analytical Chemistry

Ensuring the reliability and comparability of analytical data for 1,3-Dimethylimidazolidin-2-one is paramount for regulatory compliance and global trade. Quality assurance (QA) protocols and interlaboratory studies are the cornerstones for validating analytical methods and demonstrating their fitness-for-purpose. eurachem.organses.fr While specific, large-scale interlaboratory studies for DMI are not widely published, the framework for conducting them and the associated QA principles are well-established by organizations like Eurachem, ISO, and AOAC. eurachem.orgeurachem.org

Interlaboratory Studies

An interlaboratory study, or proficiency test, is an evaluation of measurement results from two or more laboratories that test the same homogeneous sample. nelac-institute.org Such a study is the ultimate test of a method’s robustness and reproducibility, as it assesses performance across different analysts, instruments, and environments. nelac-institute.org For an industrial solvent like DMI, a study would involve sending a stable, homogeneous sample of DMI (either as a high-purity material or spiked into a relevant matrix like water) to participating laboratories. The results are statistically analyzed to determine the consensus value of the analyte and to evaluate the performance of individual laboratories and the analytical method itself. nih.gov This process is critical for establishing a standard method that can be used with confidence across the industry.

Quality Assurance and Quality Control (QA/QC)

A robust quality system is essential for any laboratory analyzing DMI. This system is built on comprehensive QA and QC procedures designed to monitor and control every stage of the analytical process. eurachem.org Key components are guided by standards such as ISO/IEC 17025. eurachem.orgeuchems.eu

Core QA/QC protocols for DMI analysis would include:

Method Validation: Before routine use, any analytical method for DMI must be thoroughly validated. This involves establishing key performance characteristics to ensure the method is suitable for its intended purpose. demarcheiso17025.com

Certified Reference Materials (CRMs): CRMs are materials with a certified property value, used to ensure metrological traceability and to assess the trueness (accuracy) of results. d-nb.inforesearchgate.net While a specific CRM for DMI may not be universally available, laboratories can use high-purity DMI from reputable suppliers (assay ≥99.5%) as a primary calibration standard. honeywell.comsigmaaldrich.com